molecular formula C26H27N5O2 B11612949 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612949
M. Wt: 441.5 g/mol
InChI Key: SCLWVLGGDJAZCJ-UHFFFAOYSA-N
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Description

The compound 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide featuring a complex fused-ring system. Its structure includes a cyclopentyl group at position 7, a methyl group at position 11, and a phenylethyl substituent on the carboxamide nitrogen. The tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]) contributes to its rigidity, which may influence its binding affinity in biological systems or material properties in crystallographic studies. Structural characterization of such compounds often employs crystallographic software like SHELXL or ORTEP-3 for refinement and visualization .

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-16-9-8-14-30-23(16)29-24-21(26(30)33)15-20(22(27)31(24)19-12-6-7-13-19)25(32)28-17(2)18-10-4-3-5-11-18/h3-5,8-11,14-15,17,19,27H,6-7,12-13H2,1-2H3,(H,28,32)

InChI Key

SCLWVLGGDJAZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, followed by the introduction of the cyclopentyl, imino, and phenylethyl groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imino and phenylethyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs from Literature

Key analogs include:

  • N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 847917-30-0): Substituent Differences: The cyclopentyl group in the target compound is replaced with a pentyl chain, and the phenylethyl substituent is substituted with a 4-fluorobenzyl group. Impact: The fluorobenzyl group may enhance electronic interactions in biological targets, while the pentyl chain could increase lipophilicity compared to the cyclopentyl moiety .
  • N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide (CAS: 877787-04-7): Core Differences: Lacks the tricyclic system but shares an amide linkage. The bromobenzyl and sulfone groups may alter solubility and metabolic stability .
  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ): Core Differences: Features a spiro[4.5]decane system instead of a tricyclic framework.

Physicochemical and Functional Comparisons

Property Target Compound N-[(4-Fluorophenyl)methyl] Analog 8-(4-Dimethylamino-phenyl) Spiro Compound
Core Structure Tricyclo[8.4.0.03,8] Tricyclo[8.4.0.03,8] Spiro[4.5]decane
Key Substituents Cyclopentyl, Phenylethyl Pentyl, 4-Fluorobenzyl Benzothiazole, Dimethylamino
Lipophilicity (Predicted) Moderate (cyclopentyl) High (pentyl) Variable (depends on R-group)
Potential Applications Biological targeting Antimicrobial (fluorine effect) Fluorescent probes, catalysis
Synthetic Complexity High (tricyclic synthesis) Moderate Moderate (spiro systems)

Crystallographic and Analytical Insights

  • Software Utilization : The target compound’s crystallographic refinement would likely use SHELXL or WinGX due to their prevalence in small-molecule crystallography .

Biological Activity

The compound 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in the realm of cancer research.

Structural Characteristics

This compound has a molecular formula of C26H27N5O2C_{26}H_{27}N_{5}O_{2} and a molecular weight of approximately 441.52 g/mol. The structure includes multiple nitrogen atoms within a triazatricyclo framework and various functional groups such as imines and carboxamides, which are crucial for its biological interactions .

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of cellular proliferation, making it a potential candidate for cancer therapy .

Preliminary studies have shown that the compound can effectively bind to the CDK2/cyclin A2 complex, potentially disrupting its activity and influencing pathways related to cell growth and division .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines . For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 10 µM

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds that also exhibit biological activity:

Compound NameStructural FeaturesBiological Activity
7-butan-2-yl-N-cyclopentyl-6-imino-13-methylSimilar triazatricyclo structurePotential CDK2 inhibition
N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamideContains phenylethyl moietyInvestigated for anti-cancer properties
N-benzylcarbamoylethyl-n'isonicotinoylhydrazineFeatures hydrazine linkagesPotential anti-tumor activity

This table illustrates how the target compound stands out due to its specific triazatricyclo framework and its targeted biological activity against CDK2 compared to other similar structures .

Case Study 1: CDK2 Inhibition in Cancer Therapy

A study investigated the effect of the compound on CDK2 inhibition in human cancer cell lines. The results indicated a significant reduction in cell proliferation rates when treated with varying concentrations of the compound over 48 hours. The study concluded that further exploration into the pharmacodynamics and pharmacokinetics of this compound could provide insights into its therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on modifying various components of the compound to enhance its potency and selectivity against CDK2. By altering substituents on the phenylethyl group and optimizing the triazatricyclo framework, researchers were able to identify analogs with improved efficacy and reduced toxicity profiles .

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